molecular formula C5H8OS B078238 2-Methyltetrahydrothiophen-3-one CAS No. 13679-85-1

2-Methyltetrahydrothiophen-3-one

Cat. No.: B078238
CAS No.: 13679-85-1
M. Wt: 116.18 g/mol
InChI Key: YMZZPMVKABUEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Classification of 2-Methyltetrahydrothiophen-3-one

This compound is a heterocyclic compound. nih.gov Its systematic IUPAC name is 2-methylthiolan-3-one. nih.gov The compound is also known by a variety of synonyms, which are listed in the table below.

Synonym
Dihydro-2-methyl-3(2H)-thiophenone
2-Methyl-3-oxotetrahydrothiophene
Blackberry thiophenone
2-Methyl-3-thiolanone

A list of common synonyms for this compound.. nih.govscbt.comsigmaaldrich.com

From a chemical classification perspective, this compound is categorized as a member of the tetrahydrothiophenes. nih.gov Specifically, it is a thiolane, which is a five-membered saturated ring containing four carbon atoms and one sulfur atom. ymdb.ca The structure is further characterized by a methyl group at the second position and a ketone group at the third position, making it a cyclic ketone. nih.govymdb.ca It is derived from a hydride of a tetrahydrothiophene (B86538). nih.govchemicalbook.com

Significance and Research Relevance of this compound

The primary significance of this compound in a research context lies in its potent sensory properties and its presence in various natural and processed materials. nih.gov

This compound is a key aroma compound that contributes to the flavor profiles of numerous foods and beverages. nih.gov It is recognized for its characteristic sulfurous, fruity, and berry-like notes. sigmaaldrich.comfoodb.ca The Flavor and Extract Manufacturers Association (FEMA) has designated it with FEMA number 3512 and it is used as a flavoring agent. nih.govsigmaaldrich.com Its organoleptic qualities are often described as reminiscent of cabbage, onion, and butter. nih.govscbt.com

This compound is not only a synthetic flavoring but is also found naturally in a variety of products. thegoodscentscompany.combiosynth.com Its presence has been identified in:

Fruits: Wild strawberry, black currant. thegoodscentscompany.com

Vegetables and Grains: Maize. thegoodscentscompany.com

Nuts: Roasted peanuts. thegoodscentscompany.com

Cooked Meats: Boiled beef, pork. thegoodscentscompany.com

Beverages: Coffee, various types of wine (red, white, and bilberry), and beer. thegoodscentscompany.com

Dairy: Butter. thegoodscentscompany.com

The occurrence of this compound in fermented products like wine and beer is of particular interest to researchers, as its formation is often linked to microbial activity during the fermentation process. nih.govthegoodscentscompany.com

Research has shown that this compound can be produced by microorganisms. nih.gov Studies have identified the yeast Saccharomyces cerevisiae as a producer of this compound. nih.gov Furthermore, the bacterium Chitinophaga Fx7914 is known to synthesize this aroma volatile. nih.gov

The biosynthetic pathway in Chitinophaga Fx7914 has been elucidated. nih.gov It involves the transformation of homocysteine into 3-mercaptopropanal, which serves as one of the precursors. nih.gov The other building block is pyruvate (B1213749). nih.gov An acyloin-forming reaction leads to a key intermediate that cyclizes, dehydrates, and tautomerizes to form the final racemic product of this compound. nih.gov Methionine has also been identified as a potential precursor in yeasts, although the exact mechanism is still under investigation. nih.gov From a biological standpoint, it is considered a metabolite. nih.govchemicalbook.com

Challenges and Future Directions in this compound Research

Despite the knowledge gained, there are still areas that require further investigation. A significant challenge lies in fully understanding the diverse microbial pathways that lead to the formation of this compound in different food matrices. While the pathway in Chitinophaga Fx7914 is detailed, the mechanisms in other important microorganisms, such as various yeast strains used in baking and brewing, are less clear. nih.gov

Future research will likely focus on:

Elucidating diverse biosynthetic pathways: Investigating the specific enzymes and genetic regulation involved in the production of this compound by different microbial species.

Controlling flavor profiles: Developing methods to control the concentration of this compound in fermented foods and beverages to achieve desired flavor profiles.

Exploring novel applications: Investigating other potential applications of this compound beyond its current use as a flavoring agent, for instance, its potential antibacterial properties. biosynth.com

A deeper understanding of the biosynthesis and occurrence of this compound will continue to be a valuable area of study, with implications for the food and biotechnology industries.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylthiolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZPMVKABUEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864428
Record name 3(2H)-Thiophenone, dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

insoluble in water; soluble in alcohol, fats
Record name 2-Methyltetrahydrothiophen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.970
Record name 2-Methyltetrahydrothiophen-3-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/118/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-85-1
Record name Dihydro-2-methyl-3(2H)-thiophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13679-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetrahydrothiophen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Thiophenone, dihydro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3(2H)-Thiophenone, dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-2-methylthiophen-3(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLTETRAHYDROTHIOPHEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN0FKW9W4K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 2 Methyltetrahydrothiophen 3 One

Chemical Synthesis Approaches

2-Methyltetrahydrothiophen-3-one, a heterocyclic compound significant in the flavor and fragrance industry, can be produced through various chemical synthesis routes. These methods are typically employed for laboratory-scale research and industrial manufacturing.

Laboratory Synthesis Techniques

In a laboratory setting, this compound is primarily synthesized for research purposes, such as studying its chemical properties, developing new applications, or for use as a standard in analytical chemistry. chemimpex.com The synthesis is often characterized by multi-step reactions that allow for precise control over the molecular structure. While specific, detailed laboratory synthesis protocols are not extensively published in readily available literature, the general approach involves the construction of the substituted tetrahydrothiophene (B86538) ring. This can be achieved through various organic reactions, such as the cyclization of appropriate precursor molecules containing both a thiol and a carbonyl group, or through the modification of a pre-existing thiophene (B33073) or tetrahydrothiophene ring. The compound is commercially available from various chemical suppliers for research use. thegoodscentscompany.comsigmaaldrich.comscbt.com

Industrial-Scale Synthesis Considerations

For industrial applications, particularly in the flavor and fragrance sector, the synthesis of this compound is optimized for cost-effectiveness, yield, and purity. thegoodscentscompany.com Chemical manufacturing companies that specialize in aroma chemicals and intermediates often undertake the large-scale production of this compound. thegoodscentscompany.com The industrial processes are proprietary but are based on established principles of organic synthesis. Key considerations for industrial synthesis include the availability and cost of starting materials, the efficiency of the reaction steps, the ease of purification of the final product, and adherence to safety and environmental regulations. The compound is manufactured as a synthetic flavoring agent and is compliant with regulations such as those from the FDA and the EU. sigmaaldrich.com

Interactive Table: Industrial Suppliers of this compound

SupplierScaleFocus
Robinson BrothersSmall to mediumHigh-impact aroma chemicals, custom synthesis
Endeavour Speciality ChemicalsSmall to mediumHigh-impact aroma chemicals, custom synthesis
Beijing Lys Chemicals Co., LTD.Grams to TonsFlavor and fragrance materials, pharmaceutical intermediates
BOC SciencesResearch to BulkResearch chemicals, biochemicals, custom synthesis
TCI AMERICABenchtop to BulkSpecialty organic chemicals
Tianjin Danjun International Trade Co., LTD.Not specifiedNatural and synthetic aroma chemicals

Biosynthetic Pathways of this compound

This compound is not only a product of chemical synthesis but is also produced naturally by various microorganisms. nih.gov Its presence has been reported in a variety of fermented foods and beverages, including beer, coffee, and wine. chemicalbook.com The biosynthetic routes leading to this flavor compound have been a subject of scientific investigation, particularly in bacteria.

Microbial Biosynthesis in Bacteria (e.g., Chitinophaga Fx7914, Serratia)

Research has identified specific bacterial strains capable of producing this compound. Notably, the bacterium Chitinophaga Fx7914 has been studied to elucidate the biosynthetic pathway of this volatile compound. nih.gov While the search results mention Serratia in the context of microbial biosynthesis, specific studies detailing its production of this compound were not prominently found. The focus of detailed research has been on Chitinophaga Fx7914. nih.gov

Precursor Compounds (e.g., Homocysteine, Pyruvate (B1213749), Methionine)

Feeding experiments with labeled precursors in cultures of Chitinophaga Fx7914 have revealed the key building blocks for the biosynthesis of this compound. nih.gov The amino acid methionine has been identified as a potential precursor. nih.gov Further investigation has shown that the carbon skeleton of the compound is derived from two primary sources: homocysteine and pyruvate. nih.gov Homocysteine is an amino acid that can be derived from methionine. mdpi.comresearchgate.net

Enzymatic Mechanisms and Key Intermediates (e.g., Acyloin-forming reaction, Diol, 3-mercaptopropanal)

The biosynthesis of this compound in Chitinophaga Fx7914 involves a series of enzymatic transformations. nih.gov One part of the molecule originates from homocysteine, which is converted to the intermediate 3-mercaptopropanal. nih.gov The other essential building block is pyruvate. nih.gov

A crucial step in the pathway is an acyloin-forming reaction, which brings together the two precursor-derived fragments. nih.gov This enzymatic reaction leads to the formation of a key intermediate diol. nih.gov Subsequently, this diol undergoes intramolecular cyclization. The final steps in the formation of this compound involve dehydration of the cyclic diol followed by tautomerization to yield the final ketone structure. nih.gov The bacterium produces the compound as a racemic mixture. nih.gov

**Interactive Table: Key Components in the Biosynthesis of this compound in *Chitinophaga Fx7914***

ComponentRole
HomocysteinePrecursor, provides the sulfur atom and part of the carbon backbone
PyruvatePrecursor, provides the remaining carbon atoms
3-mercaptopropanalIntermediate derived from homocysteine
Acyloin-forming reactionKey enzymatic step to join the precursor fragments
DiolKey intermediate formed after the acyloin reaction

Biosynthesis in Yeasts (e.g., Saccharomyces cerevisiae, Non-Saccharomyces yeasts)

This compound is recognized as a metabolite produced by yeasts, including the well-known species Saccharomyces cerevisiae. biosynth.comrsc.orgnih.gov Its presence in fermented products like wine and beer is a direct result of yeast metabolic activity. While the precise mechanisms in all yeast species are a subject of ongoing research, studies have identified key metabolic precursors and pathways.

Methionine Metabolism

The biosynthesis of this compound in microorganisms is linked to the metabolism of the sulfur-containing amino acid, methionine. scbt.com Studies in bacteria, which provide a model for yeast pathways, have elucidated a probable formation route. scbt.com This pathway does not start with methionine directly but with its derivative, homocysteine. scbt.com

The proposed biosynthetic pathway involves the following key steps:

Homocysteine as the Sulfur Source : Homocysteine, a central intermediate in methionine metabolism, serves as the sulfur-containing precursor. scbt.com

Formation of Building Blocks : The pathway utilizes two primary building blocks: 3-mercaptopropanal, which is formed from homocysteine, and pyruvate, a key product of glycolysis. scbt.com

Acyloin Condensation : These two molecules undergo an acyloin-type condensation reaction to form a key intermediate. scbt.com

Cyclization and Dehydration : This intermediate then cyclizes intramolecularly to form a diol. Subsequent dehydration and tautomerization lead to the final product, this compound. scbt.com

In the context of Saccharomyces cerevisiae, the organism possesses a complex and highly regulated methionine biosynthetic pathway to produce essential sulfur-containing amino acids. sigmaaldrich.com This machinery provides the necessary precursors, like homocysteine, for the synthesis of associated volatile compounds. scbt.comsigmaaldrich.com

Formation during Food Processing (e.g., Maillard Reaction)

Beyond biosynthesis, this compound and similar sulfur-containing heterocyclic compounds are signature products of thermal food processing, particularly through the Maillard reaction. This non-enzymatic browning reaction occurs between amino acids and reducing sugars at elevated temperatures, generating a complex array of flavor and aroma compounds.

Role of Sulfur-Containing Amino Acids (e.g., Cysteine)

The sulfur-containing amino acid cysteine is a critical precursor for the formation of many volatile sulfur compounds during the Maillard reaction. The thermal degradation of cysteine provides essential reactants, most notably hydrogen sulfide (B99878) (H₂S). nih.gov This H₂S can then react with other Maillard intermediates, such as dicarbonyl compounds, to form thiophenes and other sulfur heterocycles. nih.gov While cysteine is a primary source, methionine can also contribute to the formation of sulfur volatiles, though often through different degradation pathways.

Involvement of Carbohydrate Degradation Products

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid. The degradation of these carbohydrates (e.g., glucose, fructose, ribose) produces a variety of reactive carbonyl and dicarbonyl intermediates. biosynth.comekb.eg Compounds such as pyruvaldehyde and other α-dicarbonyls are key intermediates that react with the hydrogen sulfide released from cysteine degradation. nih.gov The reaction between these carbohydrate fragments and H₂S is a fundamental step in building the thiophene ring structure. nih.govekb.eg

Reaction pH Effects on Formation Pathways

The pH of the reaction environment has a profound effect on the profile of volatile compounds generated during the Maillard reaction. Research on model systems has shown that pH significantly influences the pathways leading to sulfur-containing compounds.

Generally, acidic conditions (lower pH) favor the formation of sulfur-substituted furans and thiophenes. biosynth.comthegoodscentscompany.com In model reactions of cysteine and ribose, the yield of key sulfur odorants like 2-methyl-3-furanthiol (B142662) and 2-furanmethanethiol is drastically reduced at a pH of 6.5 compared to more acidic conditions. biosynth.com At a lower pH, the thiol group of cysteine can be more easily protonated, which facilitates the release of H₂S, a crucial reactant for thiophene formation. nih.gov Conversely, higher pH conditions tend to favor the formation of nitrogen-containing compounds, such as pyrazines, while inhibiting the formation of many sulfur-based volatiles. biosynth.comthegoodscentscompany.com

Table 1. Effect of pH on Volatile Compound Formation in Maillard Reactions

pH ConditionFavored Compound ClassGeneral ObservationReference
Acidic (e.g., pH 3.0 - 5.6)Sulfur-containing compounds (Thiophenes, Furanthiols)Formation of sulfur-substituted furans and mercaptoketones is highest at acidic pH. The total quantity of volatile compounds often increases as pH decreases. biosynth.comthegoodscentscompany.comrsc.org
Near-Neutral to Alkaline (e.g., pH 6.5 and above)Nitrogen-containing compounds (Pyrazines, Thiazoles)Formation of pyrazines is inhibited at high pH, while thiazole (B1198619) production may increase. Yields of many important sulfur volatiles are drastically reduced. biosynth.comscbt.comthegoodscentscompany.com

Chemical Reactions and Derivatives of this compound

As a functionalized heterocyclic compound, this compound can serve as an intermediate or building block in organic synthesis. Its chemical reactivity is dictated by the two primary functional groups: the ketone and the thioether (sulfide) within the tetrahydrothiophene ring.

Potential reactions include:

Reactions at the Carbonyl Group : The ketone can undergo typical carbonyl chemistry. Reduction, using agents like sodium borohydride (B1222165), would yield the corresponding secondary alcohol, 2-methyltetrahydrothiophen-3-ol. It can also participate in condensation reactions, such as the aldol (B89426) condensation, by forming an enolate at the adjacent C4 position under basic conditions. rsc.org

Reactions at the Sulfur Atom : The thioether moiety can be oxidized. Mild oxidation, for instance with hydrogen peroxide, would likely produce the corresponding sulfoxide (B87167), while stronger oxidizing agents could lead to the sulfone.

Reactions involving the Thiophene Ring : The core thiophene structure is relatively stable. However, reactions involving the ring itself, such as metallation or halogenation, are known for thiophene and its derivatives, potentially allowing for further functionalization. The synthesis of various substituted thieno[2,3-b]thiophenes and other complex derivatives often starts from simpler thiophene precursors, highlighting the role of such rings as foundational structures in medicinal and materials chemistry. nih.govrsc.org

The combination of these reactive sites makes this compound a versatile scaffold for the synthesis of more complex sulfur-containing molecules.

Oxidation and Reduction Reactions

The carbonyl group and the sulfur atom in this compound are the primary sites for oxidation and reduction reactions. These transformations yield corresponding alcohols, sulfoxides, and sulfones.

Reduction of the Carbonyl Group:

The ketone functional group in this compound can be readily reduced to a secondary alcohol, yielding 2-methyltetrahydrothiophen-3-ol. This reduction results in the formation of two diastereomers, cis- and trans-2-methyltetrahydrothiophen-3-ol, due to the creation of a new stereocenter at the C-3 position. One documented method for this transformation is the reduction of this compound for the preparation of these alcohol standards for analytical purposes in wine analysis. unipiaget.edu.cv While the specific reducing agent used in this study is not mentioned, such reductions are typically achieved using common hydride reagents.

Table 1: Common Reducing Agents for Ketone to Alcohol Transformation

Reducing AgentTypical Reaction ConditionsSelectivity
Sodium borohydride (NaBH₄)Methanol or ethanol (B145695) as solvent, room temperature.Generally provides good yields with high selectivity for ketones over less reactive functional groups.
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or tetrahydrofuran (B95107) (THF), followed by aqueous workup.A much stronger reducing agent, capable of reducing a wider range of functional groups.

Oxidation of the Sulfur Atom:

Table 2: Common Oxidizing Agents for Thioether Oxidation

Oxidizing AgentProduct(s)Typical Reaction Conditions
Hydrogen peroxide (H₂O₂)Sulfoxide, Sulfone (with excess reagent)Acetic acid as solvent, reaction temperature can be controlled to favor sulfoxide formation.
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, Sulfone (with excess reagent)Dichloromethane as solvent, often used for controlled oxidation to the sulfoxide.
Sodium periodate (B1199274) (NaIO₄)SulfoxideMethanol/water mixture, typically selective for the formation of sulfoxides.

Derivatization for Analytical and Research Purposes

Derivatization of this compound and its reaction products is a crucial step for enhancing their detectability and improving separation in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

The reduction of this compound to 2-methyltetrahydrothiophen-3-ol introduces a hydroxyl group, which is an active hydrogen site. For GC-MS analysis, such active hydrogens can lead to poor peak shape and reduced volatility. To overcome this, silylation is a common derivatization technique. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com

Another potential derivatization strategy for this compound involves the reaction of its carbonyl group. For example, the related compound methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate can be reacted with hydroxylamine (B1172632) hydrochloride to form an oxime intermediate at the 3-oxo position. chemicalbook.com This reaction converts the ketone into a new functional group, which can alter its analytical properties or serve as an intermediate for further synthesis.

Table 3: Derivatization Reactions for Analytical and Research Purposes

Analyte/PrecursorDerivatization ReagentDerivativePurpose
cis/trans-2-Methyltetrahydrothiophen-3-olMSTFAcis/trans-3-(Trimethylsilyloxy)-2-methyltetrahydrothiopheneIncreased volatility and improved peak shape for GC-MS analysis. sigmaaldrich.com
This compound (by analogy)Hydroxylamine hydrochlorideThis compound oximeModification of the carbonyl group for analysis or further synthesis. chemicalbook.com

Formation of Related Thiophenones and Thiophenols

The chemical structure of this compound serves as a scaffold for the synthesis of other related thiophene-based compounds. These transformations can involve modifications to the ring or the functional groups attached to it.

One example of the formation of a related thiophene derivative is the synthesis of 3-aminothiophenes from a similar starting material. Methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate can be converted to methyl 3-amino-4-methylthiophene-2-carboxylate. chemicalbook.com This process involves the formation of an oxime intermediate from the 3-oxo group, followed by a dehydration and rearrangement step to yield the aromatic aminothiophene. chemicalbook.com This suggests a potential pathway for converting this compound into a substituted aminothiophene.

The formation of thiophenols from this compound is less directly documented. Generally, the synthesis of thiophenols involves the introduction of a thiol group onto an aromatic ring. While ring-opening reactions of some sulfur-containing heterocycles to form thiols are known, specific examples starting from this compound are not readily found in the literature. cas.cn Such a transformation would likely require cleavage of the tetrahydrothiophene ring.

Analytical Methodologies for 2 Methyltetrahydrothiophen 3 One

Chromatographic Techniques

Chromatography, particularly in the gas phase, is the cornerstone for the analysis of 2-Methyltetrahydrothiophen-3-one. These methods separate the compound from other volatile and semi-volatile compounds present in a sample, allowing for its accurate detection and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. In GC-MS, the volatile compounds in a sample are first separated based on their boiling points and interactions with a stationary phase in a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each compound, acting as a chemical fingerprint for identification.

The NIST (National Institute of Standards and Technology) library contains reference mass spectra for this compound, with a main library entry number of 249131. This library is a crucial resource for the confirmation of the compound's identity in unknown samples. The mass spectrum of this compound is characterized by a top peak at a mass-to-charge ratio (m/z) of 60 and a second highest peak at m/z 116, which corresponds to the molecular ion. The presence and relative abundance of these and other fragment ions in the mass spectrum provide a high degree of confidence in the identification of this compound.

The Kovats retention index, a standardized measure of a compound's retention time in gas chromatography, is another important parameter for the identification of this compound. For this compound, the retention index is reported as 947 on a standard non-polar column and 1518 on a standard polar column. These values can be used to further confirm the identity of the compound when analyzing complex mixtures.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile and semi-volatile compounds in solid and liquid samples. In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by MS.

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. For the analysis of pyrazines in must, a polydimethylsiloxane-divinylbenzene fiber was found to be effective. The optimization of these parameters is crucial for achieving high sensitivity and reproducibility. HS-SPME-GC-MS has been successfully applied to the analysis of volatile compounds in a variety of matrices, including cheese and essential oils.

Multidimensional Gas Chromatography (MDGC), including comprehensive two-dimensional gas chromatography (GC×GC), offers enhanced separation power for the analysis of complex volatile mixtures. In MDGC, two columns with different stationary phases are coupled, providing a more effective separation of co-eluting compounds. This is particularly advantageous for the analysis of trace volatile compounds in complex matrices like coffee.

A study comparing conventional GC with GC×GC for the analysis of organosulfur compounds in coffee demonstrated the superior performance of the latter, with 50 compounds identified using GC×GC compared to only 16 with conventional GC. This highlights the ability of multidimensional techniques to resolve complex mixtures and reveal a more comprehensive profile of the volatile components.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different sensory properties and biological activities. Chiral gas chromatography is a specialized technique used to separate and quantify the individual enantiomers of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) in the GC column, which interacts differently with each enantiomer, leading to their separation.

A heart-cutting multidimensional gas chromatography (GC-GC) method has been developed for the chiral analysis of this compound in coffee. This technique allows for the selective transfer of the portion of the chromatogram containing the enantiomers from a first-dimension column to a second-dimension chiral column for separation. In a study of specialty coffees, the (R)-enantiomer of this compound was found to be more abundant, with a mean enantiomer ratio of 1.56 (R/S). The separation of enantiomers is important in forensic chemistry for the analysis of illicit drugs and pharmaceuticals.

Gas Chromatography-Flame Photometric Detection (GC-FPD)

Gas Chromatography with Flame Photometric Detection (GC-FPD) is a selective and sensitive technique for the detection of sulfur-containing compounds. In GC-FPD, the eluent from the GC column is passed through a hydrogen-rich flame, which excites the sulfur atoms. As the excited atoms return to their ground state, they emit light at a specific wavelength (394 nm), which is detected by a photomultiplier tube. This provides a highly selective signal for sulfur compounds, even in the presence of a large excess of other organic compounds.

GC-FPD can be used in conjunction with mass spectrometry, as demonstrated in a heart-cutting GC-GC method for the chiral separation of this compound enantiomers, where both MS and FPD were used for detection.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra have been reported for this compound.

The ¹³C NMR spectrum, run in deuterated chloroform (B151607) (CDCl₃) at a frequency of 100.40 MHz, shows distinct peaks corresponding to the five carbon atoms in the molecule. The chemical shifts are observed at 16.39, 23.46, 38.67, 46.07, and 214.00 ppm.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The Attenuated Total Reflectance (ATR)-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument.

Microwave Spectroscopy for Gas Phase Structures and Conformers

Microwave spectroscopy is a powerful technique for the unambiguous determination of the gas-phase structure of molecules. It provides highly precise rotational constants that are directly related to the molecule's moments of inertia. For a flexible molecule like this compound, this method is ideal for identifying and characterizing different conformers that may exist in the gas phase.

Research combining molecular jet Fourier-transform microwave spectroscopy with quantum chemical calculations has been used to study similar heterocyclic compounds. This approach allows for the precise mapping of experimentally observed rotational constants to specific molecular structures predicted by computational methods. For this compound, theoretical calculations predict the existence of at least two stable conformers, primarily differing in the orientation of the methyl group relative to the five-membered ring (axial vs. equatorial). The energy difference between these conformers is predicted to be small. By measuring the rotational spectra of the parent molecule and its isotopologues (e.g., ³⁴S, ¹³C), a definitive gas-phase substitution structure can be determined, confirming the lowest energy conformation.

NMR Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The key signals would include a doublet for the methyl group protons, a quartet for the proton at the chiral center (C2), and complex multiplets for the two sets of methylene (B1212753) protons (C4 and C5) in the tetrahydrothiophene (B86538) ring. The coupling constants between these protons help to establish the through-bond connectivity and provide insights into the dihedral angles, which can help infer the ring's conformation.

¹³C NMR: The carbon NMR spectrum shows distinct signals for each of the five carbon atoms in the molecule. The most downfield signal is characteristic of the carbonyl carbon of the ketone group. The chiral carbon attached to the methyl group appears at a distinct chemical shift, as do the methylene carbons and the methyl carbon itself. Publicly available data provides the following ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃). nih.gov

Table 1: ¹³C NMR Chemical Shift Data for this compound Data recorded on a JEOL instrument at 100.40 MHz in CDCl₃ solvent. nih.gov

Chemical Shift (ppm) Intensity Assignment (Probable)
214.00 201.00 C3 (Carbonyl)
46.07 810.00 C2 (CH)
38.67 789.00 C5 (CH₂)
23.46 956.00 C4 (CH₂)
16.39 1000.00 Methyl (CH₃)

The stereochemistry at the C2 position can be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between the methyl protons and protons on the tetrahydrothiophene ring, helping to confirm the relative configuration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. This peak is typically observed in the region of 1700-1750 cm⁻¹. Other significant absorptions include those for C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹) and C-S bond vibrations, which are typically weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). nih.gov

Computational Chemistry in Analysis

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are indispensable for supporting experimental analyses and providing deeper insight into molecular properties. For this compound, methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used for conformational analysis. chemicalbook.com

These calculations are crucial for:

Predicting Stable Conformers: Geometry optimization calculations can identify all possible low-energy conformers. For this molecule, the primary conformers are the equatorial and axial forms, based on the position of the methyl group on the puckered five-membered ring.

Determining Relative Energies: Calculations can accurately predict the relative stability of these conformers. It has been shown for similar systems that there can be a small energy difference between conformers, suggesting that multiple forms may coexist at room temperature. For example, calculations at the MP2/6-311++G(d,p) level of theory for related thiophenones predicted an energy difference of approximately 6 kJ mol⁻¹.

Simulating Spectra: The results of these calculations, such as rotational constants and vibrational frequencies, can be used to predict theoretical microwave and IR spectra. This aids experimentalists in assigning the observed spectra to specific conformers. chemicalbook.com

Table 2: Illustrative Conformational Analysis Data from Quantum Calculations This table illustrates typical data obtained from quantum chemical calculations for a molecule with two stable conformers.

Conformer Method/Basis Set Relative Energy (kJ mol⁻¹) Predicted Rotational Constants (MHz)
Equatorial-CH₃ MP2/6-311++G(d,p) 0.00 A: 3450, B: 1890, C: 1450
Axial-CH₃ MP2/6-311++G(d,p) ~6.0 A: 3100, B: 2050, C: 1600

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of a chemical based on its molecular structure. While specific QSAR models developed explicitly for this compound are not widely documented, the general methodology provides a framework for how its toxicity would be predicted. researchgate.net

The process involves several key steps:

Descriptor Calculation: The 3D structure of this compound is used to calculate a large number of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., orbital energies). nih.gov

Model Building: A dataset of compounds with known toxicity values is used to build a statistical model. This model creates a mathematical equation that links the calculated descriptors to the observed toxicity. mdpi.com Common modeling techniques include multiple linear regression, decision trees, and machine learning algorithms like random forest. chemicalbook.com

Toxicity Prediction: Once a robust model is developed and validated, the calculated descriptors for this compound are fed into the model's equation to predict its potential toxicity (e.g., LD₅₀). researchgate.net

Biological Impact and Flavor Chemistry of 2 Methyltetrahydrothiophen 3 One

Sensory and Organoleptic Characteristics

The sensory perception of 2-Methyltetrahydrothiophen-3-one is complex and has been described using a variety of terms by flavor chemists. Its unique aromatic properties are a key reason for its importance in the food and fragrance industries.

Aroma Descriptors

This compound is characterized by a range of aroma descriptors, reflecting its complex and potent scent profile. The most commonly cited descriptors include sulfurous, fruity, and berry notes. sigmaaldrich.comsigmaaldrich.comperflavory.com Some sources also describe its aroma as having buttery and balsamic qualities. scbt.comchemicalbook.com At a 1.0% concentration, it is noted for a pungent, alliaceous (garlic-like), and coffee aroma with a hint of gasoline. chemicalbook.com Other reported descriptors include metallic, natural gas, and burnt nuances, highlighting the compound's diverse and concentration-dependent sensory profile.

A summary of its primary aroma characteristics is provided below:

Aroma DescriptorSource(s)
Sulfurous sigmaaldrich.comsigmaaldrich.comperflavory.comchemicalbook.comthegoodscentscompany.com
Fruity sigmaaldrich.comsigmaaldrich.comperflavory.comchemicalbook.com
Berry sigmaaldrich.comsigmaaldrich.comperflavory.comchemicalbook.com
Buttery scbt.comchemicalbook.com
Balsamic scbt.comchemicalbook.com
Pungent chemicalbook.com
Alliaceous chemicalbook.com
Coffee chemicalbook.comacs.org
Gasoline nuance chemicalbook.com
Truffle-like acs.org

Structure-Odor Relationship

The relationship between the chemical structure of this compound and its perceived odor is a subject of ongoing research. The presence of a sulfur atom within the tetrahydrothiophene (B86538) ring and the ketone group at the 3-position are key to its characteristic aroma. The methyl group at the 2-position also plays a crucial role in defining its specific scent profile. thegoodscentscompany.comchemimpex.com

This compound possesses a chiral center at the second carbon, meaning it can exist in two different enantiomeric forms: (R)-2-Methyltetrahydrothiophen-3-one and (S)-2-Methyltetrahydrothiophen-3-one. Research has shown that these enantiomers can have different odor qualities and thresholds. acs.org One study found that the (R)-enantiomer, which is more abundant in coffee, has a lower odor threshold than its (S)-counterpart, indicating it is more potent aromatically. acs.org This highlights how the specific three-dimensional arrangement of atoms in the molecule can significantly influence its interaction with olfactory receptors and, consequently, its perceived smell.

Occurrence and Contribution to Food Aroma Profiles

This compound is a naturally occurring volatile compound found in a variety of foods and beverages. chemicalbook.comthegoodscentscompany.comchemicalbook.com Its presence is often the result of chemical reactions during cooking or processing, such as the Maillard reaction. acs.org

Coffee

In the context of coffee, this compound is a well-documented and important aroma constituent. chemicalbook.comthegoodscentscompany.comacs.org It was first identified in coffee in 1967 and is believed to be a product of the Maillard reaction that occurs during the roasting of coffee beans. acs.org The compound contributes a unique "sulfur" or "truffle-like" odor characteristic to the aroma of specialty coffees. acs.org

Wine

This compound has also been identified as a contributor to the complex aroma profile of wine. chemicalbook.comnih.gov It has been reported in various types of wine, including grape wines, as well as strawberry and bilberry wines. chemicalbook.comthegoodscentscompany.com Its formation in wine can be influenced by microbial activity, with certain yeasts capable of producing this compound. nih.gov The presence of this compound can impart desirable complexity to the wine's bouquet, contributing to its fruity and sometimes sulfury notes. sigmaaldrich.comscbt.com

A comprehensive list of foods where this compound has been reported is provided below:

Food ProductSource(s)
Beer chemicalbook.comthegoodscentscompany.comchemicalbook.com
Coffee chemicalbook.comthegoodscentscompany.comacs.orgchemicalbook.com
Cooked Beef and Pork chemicalbook.comchemicalbook.com
Malt chemicalbook.comchemicalbook.com
Malt Whiskey chemicalbook.comthegoodscentscompany.com
Roasted Peanuts chemicalbook.comchemicalbook.com
Tea chemicalbook.comchemicalbook.com
Grape Wines chemicalbook.comchemicalbook.com
Strawberry and Bilberry Wine chemicalbook.comchemicalbook.com
Butter scbt.comchemicalbook.comchemicalbook.com

Fermented Soymilk

The fermentation of soymilk introduces a wide array of volatile compounds that significantly alter its flavor profile from the original beany taste. While extensive research has been conducted to identify the key aroma compounds in various fermented soybean products like dajiang and doenjang, the specific presence of this compound in fermented soymilk is not well-documented in the available literature. mdpi.comnih.gov Studies on fermented soy products have identified numerous volatile compounds, including alcohols, aldehydes, esters, and pyrazines, which contribute to the final flavor. mdpi.comresearchgate.net The fermentation process, driven by various microorganisms, is known to produce a complex mixture of flavor-active compounds. nih.gov However, without specific identification in research, the role of this compound in the flavor of fermented soymilk remains speculative.

Cheese

The flavor of cheese is a complex tapestry woven from the breakdown of proteins, fats, and lactose (B1674315) by a diverse array of microorganisms. This process generates a multitude of volatile compounds, including a significant number of sulfur-containing molecules that are crucial to the characteristic flavor of many cheese varieties, particularly aged cheddars. cheesescience.orgnih.gov While compounds like methanethiol, and dimethyl disulfide are well-known contributors to the sulfury notes in cheese, the specific identification of this compound in cheese is not prominently reported in scientific literature. cheesescience.orgresearchgate.netnih.gov The enzymatic actions of bacteria on sulfur-containing amino acids like methionine and cysteine are the primary pathways for the formation of these volatile sulfur compounds. nih.gov Given its formation through related pathways in other foods, it is plausible that this compound could be present in certain cheeses, but further research is needed for confirmation and to understand its potential contribution to cheese flavor.

Meat

The savory and meaty flavor of cooked meat is largely attributed to the complex chemical reactions that occur during heating, most notably the Maillard reaction. nih.govscielo.brnih.gov Research has identified this compound as a volatile compound formed during the cooking of beef and pork. chemicalbook.comlookchem.cn This compound is recognized for its contribution to the desirable meaty aroma. nih.gov It is often used as a flavoring agent in meat and poultry products, with typical usage levels around 2 parts per million (ppm) in meat products and 15 ppm in snack foods with meat and poultry flavors. thegoodscentscompany.com The formation of this compound in meat is a result of the interaction between sulfur-containing amino acids, such as cysteine, and other precursors during the cooking process. nih.gov

ProductTypical Usage Level of this compound
Meat Products2 ppm
Snack Foods (Meat/Poultry Flavors)15 ppm
Soups1 ppm

Passion Fruit Wine

Yeast StrainConcentration of this compound (µg/L)Odor Activity Value (OAV)
VIC1.83 ± 0.151.83
BV8180.89 ± 0.080.89
CY30791.21 ± 0.111.21
ES4881.05 ± 0.091.05

Data adapted from a 2022 study on aromatic characteristics of passion fruit wines. mdpi.com

Fruit Brandy

Fruit brandies, or fruit spirits, are distilled alcoholic beverages that derive their characteristic aromas from the original fruit and the fermentation and distillation processes. mdpi.comusamv.rocabidigitallibrary.org The volatile composition of these spirits is rich and varied, encompassing a wide range of esters, higher alcohols, aldehydes, and terpenes. mdpi.comusamv.ro While extensive research has been conducted on the volatile profiles of various fruit brandies, such as those made from apples and pears, the specific identification of this compound has not been reported in the reviewed literature. mdpi.com The flavor of fruit brandies is a delicate balance of numerous compounds, and the absence of specific data on this compound means its potential role in the flavor of these spirits is currently unknown.

Bupleurum Species (Traditional Chinese Medicine)

The genus Bupleurum encompasses a group of plants whose roots, known as Radix Bupleuri or 'Chaihu', are a staple in Traditional Chinese Medicine (TCM) for over two millennia. researchgate.netnih.gov These plants are prescribed for treating inflammatory diseases, infections, and fever. researchgate.netnih.gov The therapeutic effects are largely attributed to a rich and complex variety of phytochemicals, including saikosaponins, lignans, flavonoids, polysaccharides, and a diverse array of volatile oils. researchgate.netnih.govnih.gov

Historically, the volatile oil components of Bupleurum have been recognized as the primary basis for its antipyretic (fever-reducing) effects. mdpi.com Comprehensive analyses of the essential oils from various Bupleurum species have identified hundreds of compounds, predominantly sesquiterpenes, hydrocarbons, esters, and alcohols. mdpi.commdpi.com

Chirality and Stereoisomeric Effects on Sensory Properties

This compound possesses a chiral center at the carbon atom bearing the methyl group (C2), meaning it can exist as two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-2-Methyltetrahydrothiophen-3-one and (S)-2-Methyltetrahydrothiophen-3-one. It is a well-established principle in flavor chemistry that enantiomers of a chiral compound can elicit significantly different sensory responses in humans, ranging from one being odorous while the other is not, to both having distinct aroma and flavor characteristics and different detection thresholds.

The commercially available form of this compound is typically a racemic mixture (containing equal amounts of both enantiomers), and its sensory profile has been described through various olfactometry studies. nih.gov The aroma is complex, with evaluators noting a combination of sulfurous, fruity, and roasted notes. thegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com More specific descriptors include pungent, alliaceous (onion/garlic-like), and coffee-like with buttery or balsamic nuances. chemicalbook.comscbt.com

Sensory DescriptorConcentration/MediumSource(s)
Sulfurous, fruity, berry0.10% in dipropylene glycol thegoodscentscompany.comperflavory.com
Berry, fruity, sulfurousNot specified sigmaaldrich.comsigmaaldrich.com
Butter and balsamicNot specified chemicalbook.comscbt.com
Pungent, alliaceous, coffee with a gasoline nuance1.0% nih.gov
Horseradish and onion with a milky nuance5 ppm nih.gov

While detailed sensory evaluations for the separated, individual enantiomers of this compound are not extensively documented in the reviewed scientific literature, research on structurally analogous compounds confirms the critical role of chirality. For example, studies on the four stereoisomers of the related compound 2-methyl-tetrahydrofuran-3-thiol acetate (B1210297) revealed perceptible differences in both their odor characteristics and intensities. This strongly suggests that the (R) and (S) forms of this compound would likely also possess unique and distinct sensory properties.

Biological Activities of Thiophenone Derivatives

Thiophenones belong to the broader class of thiophene (B33073) derivatives, which are five-membered heterocyclic compounds containing a sulfur atom. This class of molecules is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and demonstrating a wide spectrum of biological activities. chemicalbook.comnih.gov The sulfur heteroatom can enhance interactions with biological targets and favorably modify a molecule's physicochemical properties. nih.gov

Research into synthetic thiophene derivatives has revealed their potential as potent therapeutic agents across various domains. mdpi.comchemicalbook.comdntb.gov.ua These activities are often dependent on the specific substitutions made to the thiophene ring, which allows for the fine-tuning of their biological effects. chemicalbook.com

Biological ActivityDescriptionSource(s)
Anti-inflammatory Thiophene derivatives have been shown to act as anti-inflammatory agents. chemicalbook.comdntb.gov.ua
Antimicrobial & Antifungal The thiophene nucleus is found in compounds with significant activity against various bacteria and fungi. mdpi.comchemicalbook.com
Anticancer Certain thiophene analogs have been developed as anticancer agents, capable of inhibiting pathways involved in cancer progression. chemicalbook.com
Antiviral The class includes compounds investigated for antiviral properties, including against HIV-1 protease. mdpi.comdntb.gov.ua
Antioxidant Some derivatives exhibit antioxidant capabilities. chemicalbook.comdntb.gov.ua
Antiprotozoal & Nematicidal Activity against protozoa and nematodes has been reported. mdpi.comdntb.gov.ua
Kinase Inhibition They can function as inhibitors of various protein kinases, a key target in drug discovery. chemicalbook.com

The metabolism of some thiophene-containing drugs can lead to reactive metabolites, which in certain cases are responsible for the drug's therapeutic action, as seen with antiplatelet agents like clopidogrel. This demonstrates the diverse and significant role that the thiophene chemical structure plays in pharmacology.

Environmental Considerations and Safety Aspects

Environmental Fate and Mobility

Detailed information on the environmental fate and mobility of 2-Methyltetrahydrothiophen-3-one is limited. The compound is known to be found in the environment as a result of natural processes. biosynth.com It has been shown to inhibit the growth of bacteria by interfering with the synthesis of fatty acids necessary for cell membrane construction. biosynth.com

According to safety data sheets, the substance should not be released into the environment. fishersci.com It is classified in Germany with a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water. sigmaaldrich.com It is considered stable under normal conditions and hazardous polymerization is not expected to occur. fishersci.com Incompatible materials include strong oxidizing agents. fishersci.com

Environmental Hazard and Stability Information

Parameter Finding Source(s)
Environmental Release Should not be released into the environment. fishersci.com
Water Hazard Class (WGK) 3 (Highly hazardous to water) sigmaaldrich.com
Stability Stable under normal conditions. fishersci.com
Incompatible Materials Strong oxidizing agents. fishersci.com

| Hazardous Polymerization | Does not occur. | fishersci.com |

Regulatory Status and Safety Assessments (e.g., JECFA)

This compound has been evaluated by several international regulatory bodies for its use as a flavoring agent in food.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assessed this compound on multiple occasions. In its 53rd meeting in 1999 and again at its 99th meeting in 2024, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". who.intnih.gov The committee has assigned the JECFA number 499 to this substance. who.intnih.gov The toxicological monograph for this evaluation can be found in the FAO JECFA Monographs 44 (FAS 44). who.intnih.gov

In the United States, it is recognized by the Flavor and Extract Manufacturers Association (FEMA) as a flavoring substance, designated with FEMA number 3512. nih.govfemaflavor.org It is also listed by the U.S. Food and Drug Administration (FDA) as a substance added to food, where it serves as a flavor enhancer or flavoring agent. nih.gov

The European Food Safety Authority (EFSA) has evaluated this compound as part of Flavouring Group Evaluation 08 (FGE.08), which covers aliphatic and alicyclic mono-, di-, tri-, and polysulphides. thegoodscentscompany.com The Council of Europe has assigned it CoE number 11601. who.int

Regulatory and Safety Designations

Organization/Authority Identifier/Status Source(s)
JECFA Number 499 who.intnih.govfemaflavor.org
JECFA Evaluation No safety concern at current levels of intake when used as a flavouring agent. who.intnih.gov
FEMA Number 3512 who.intnih.govfemaflavor.org
Council of Europe (CoE) No. 11601 sigmaaldrich.comwho.int
FLAVIS Number 15.023 sigmaaldrich.com
FDA Status Approved as a flavor enhancer, flavoring agent or adjuvant. nih.gov

| EC Number | 237-183-3 | sigmaaldrich.comechemi.com |

Advanced Research Techniques and Future Perspectives

Integration of AI and Advanced Spectroscopic Techniques for Food Analysis

The detection and quantification of 2-Methyltetrahydrothiophen-3-one in complex food matrices are increasingly benefiting from the synergy between advanced spectroscopic techniques and artificial intelligence (AI). Traditional analytical methods often face limitations when dealing with the vast amount of data generated from food analysis. sciopen.com AI and machine learning models are being developed to process this data more efficiently, enhancing the accuracy of flavor prediction and analysis. sciopen.com

Table 1: Advanced Spectroscopic Techniques and AI Integration for this compound Analysis

Spectroscopic Technique Principle of Detection Application for this compound Potential AI/Machine Learning Integration
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on boiling point and identifies them by their mass-to-charge ratio. frontiersin.org Identification and quantification in foods and beverages. nih.gov Automated peak identification, spectral deconvolution, and concentration prediction. unito.it
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound. Structural confirmation and purity assessment. nih.gov Pattern recognition for quality control and authentication of food products.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule's bonds, providing a "fingerprint" of the compound. Functional group identification and quality screening. Classification of food samples based on spectral fingerprints and prediction of flavor attributes.

Omics Approaches (e.g., Metabolomics) in Biosynthesis Studies

Metabolomics, a comprehensive analytical approach for studying the complete set of small-molecule metabolites in a biological system, is a powerful tool for investigating the biosynthesis of this compound. nih.govresearchgate.net This compound is a known metabolite produced by microorganisms, including the yeast Saccharomyces cerevisiae. nih.govnih.gov

Studies applying metabolomics to fermented foods help in monitoring the changes in metabolite profiles, which is crucial for understanding flavor development. nih.govresearchgate.net Research on the bacterium Chitinophaga Fx7914 has elucidated a biosynthetic pathway for this compound. nih.gov The study identified homocysteine and pyruvate (B1213749) as the primary precursors. nih.gov Through a series of biochemical reactions, including an acyloin-forming reaction, these precursors lead to the formation of the target compound. nih.gov

Metabolomic analyses, often coupled with transcriptomics and proteomics, can provide a holistic view of the metabolic processes within an organism. tandfonline.comfrontiersin.org By analyzing the changes in the metabolome under different conditions, researchers can identify key enzymes and genes involved in the biosynthetic pathway. This knowledge is invaluable for optimizing the microbial production of desirable flavor compounds like this compound.

**Table 2: Proposed Biosynthetic Pathway of this compound in *Chitinophaga Fx7914***

Step Precursor(s) Key Intermediate Reaction Type
1 Homocysteine 3-Mercaptopropanal Enzymatic transformation
2 Pyruvate - Acyloin-forming reaction
3 3-Mercaptopropanal, Pyruvate-derived intermediate Acyloin intermediate Condensation
4 Acyloin intermediate Diol intermediate Intramolecular cyclization
5 Diol intermediate This compound Dehydration and tautomerization

Investigation of Microbial Community Interactions in Flavor Production

The production of this compound in fermented foods is not solely the result of a single microbial species but is often influenced by complex interactions within a microbial community. acs.org While individual strains of yeasts like Saccharomyces cerevisiae are known to produce this sulfur-containing compound, the interplay between different yeasts, bacteria, and fungi can significantly alter the final flavor profile. nih.govmdpi.com

Research into the microbial ecology of fermented products like fine-flavor cacao and various alcoholic beverages is revealing the importance of co-culture dynamics. mdpi.com The metabolic activities of one microorganism can produce substrates or create environmental conditions that either enhance or inhibit the production of specific volatile compounds by another. acs.orgnih.gov For example, the production of certain acids by lactic acid bacteria can influence the metabolic pathways of yeasts, thereby affecting the formation of esters and sulfur compounds. acs.org

Understanding these microbial interactions is a key area of future research. By elucidating the synergistic and antagonistic relationships within these communities, it may be possible to design starter cultures with specific combinations of microorganisms to reliably produce a desired flavor profile, including optimized levels of this compound. tandfonline.com

Table 3: Microorganisms Involved in Flavor Production and Potential Interactions

Microorganism Type Known Role Potential Interaction Effect on this compound Production
Yeasts (e.g., Saccharomyces cerevisiae) Primary producers of ethanol (B145695) and a wide range of flavor compounds, including this compound. nih.gov Production levels may be altered by the presence of other microbes.
Lactic Acid Bacteria (LAB) Produce lactic acid, contributing to acidity and flavor complexity. May produce precursors or alter the pH, indirectly influencing yeast metabolism and compound formation.
Acetic Acid Bacteria (AAB) Produce acetic acid. Can influence the overall fermentation environment and potentially impact yeast health and metabolism.
Other Bacteria and Fungi Contribute to a diverse array of enzymatic activities and volatile compounds. nih.gov Can engage in metabolic cross-feeding or competition, affecting the availability of precursors for this compound synthesis. nih.gov

Development of Novel Synthetic Pathways

While this compound is produced through natural fermentation, chemical synthesis remains a crucial source for its use as a flavor ingredient. chemicalbook.comsigmaaldrich.com The development of novel, efficient, and sustainable synthetic pathways for heterocyclic compounds is an active area of chemical research. mdpi.comnih.gov

Modern synthetic methodologies that could be applied to the synthesis of this compound include green chemistry approaches such as microwave-assisted synthesis and the use of biocatalysis. nih.gov These methods aim to reduce reaction times, energy consumption, and the use of hazardous reagents. Recent advances in the synthesis of sulfur-containing heterocycles have focused on techniques like chalcogenocyclization, which involves the formation of a heterocyclic ring containing a chalcogen atom like sulfur. rsc.org

The exploration of new catalytic systems and reaction conditions is key to improving the yield and purity of the synthesized compound. Patents for novel heterocyclic compounds intended for use as flavor and odor agents are continuously being filed, indicating a dynamic field of research and development. google.com

Table 4: Modern Synthetic Strategies for Heterocyclic Compounds

Synthetic Strategy Description Potential Advantage for this compound Synthesis
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions, often leading to dramatically reduced reaction times. nih.gov Increased reaction rates and potentially higher yields.
Biocatalysis Employs enzymes to carry out specific chemical transformations. High selectivity, mild reaction conditions, and reduced environmental impact.
Chalcogenocyclization A cyclization reaction that incorporates a chalcogen atom (S, Se, Te) into a heterocyclic ring. rsc.org A direct and efficient method for constructing the tetrahydrothiophene (B86538) core.
Flow Chemistry Reactions are performed in a continuously flowing stream rather than in a batch-wise fashion. Improved safety, scalability, and process control.

Comprehensive Structure-Odor Activity Relationship Studies

Understanding the relationship between the chemical structure of a molecule and its perceived odor is a fundamental goal in flavor science. For this compound, its odor is described with various notes, including sulfurous, fruity, and berry. sigmaaldrich.com It is recognized that for sulfur-containing compounds, the perceived odor can be highly dependent on concentration. researchgate.netnih.gov

Structure-Odor Activity Relationship (QSOR) studies aim to systematically investigate how modifications to a molecule's structure affect its odor profile and detection threshold. agrimaroc.org For a compound like this compound, this would involve synthesizing and evaluating analogues where, for example, the position of the methyl group is changed, or the ketone is replaced with another functional group. nih.gov Such studies help to identify the key structural features responsible for its characteristic aroma.

Recent advancements in this field include the use of computational models and artificial intelligence to predict the odor of a molecule based on its structure. biorxiv.org These in silico approaches can screen large virtual libraries of compounds to identify promising new flavor molecules, guiding synthetic efforts and accelerating the discovery of novel odorants. tandfonline.com

Table 5: Structure-Odor Relationships of Related Sulfur-Containing Compounds

Compound Structural Features Reported Odor Characteristics
This compound Five-membered sulfur heterocycle with a methyl group at position 2 and a ketone at position 3. Sulfurous, fruity, berry, meaty. chemicalbook.comsigmaaldrich.com
2-Furfurylthiol Furan ring with a methylthiol group. Roasted, coffee-like. nih.gov
8-Mercapto-p-menthan-3-one A mercaptan with a ketone, known as "cat ketone". Powerful blackcurrant, cassis. scite.ai
2-Methyl-3-furanthiol (B142662) Furan ring with a thiol group at position 3 and a methyl group at position 2. Cooked meat. scite.ai

Q & A

Q. What synthetic methodologies are commonly used to prepare 2-methyltetrahydrothiophen-3-one and its derivatives?

this compound derivatives are synthesized via cyclization reactions and functionalization of tetrahydrothiophene scaffolds. For example, refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen, followed by purification via reverse-phase HPLC, yields derivatives in moderate-to-high yields (47–67%) . Key steps include controlling reaction stoichiometry (1.2:1 molar ratio of anhydride to substrate) and optimizing solvent gradients (e.g., methanol-water) during purification. IR and NMR spectroscopy are critical for verifying structural integrity .

Q. How can spectroscopic techniques validate the structural purity of this compound?

  • IR spectroscopy : Identifies characteristic absorption bands for C=O (1680–1720 cm⁻¹), C=C (1600–1650 cm⁻¹), and C-O (1250–1300 cm⁻¹) bonds .
  • NMR : ¹H NMR detects proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; thiophene protons at δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~200 ppm) and quaternary carbons in the tetrahydrothiophene ring .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 116.18 for C₅H₈OS) and fragmentation patterns validate molecular weight and substituent positions .

Q. What biosynthetic pathways produce this compound in microorganisms?

In Chitinophaga Fx7914, this compound is biosynthesized via methyl ester intermediates derived from medium-chain fatty acids. Volatile methyl esters are enzymatically modified to form sulfur-containing heterocycles, with key enzymes likely involving thiolase and cyclase activities .

Q. Which analytical methods are recommended for quantifying this compound in complex matrices like coffee?

Multidimensional gas chromatography (GC×GC-TOFMS) paired with chemometrics is optimal. For example, HS-SPME-GC×GC-TOFMS achieves detection limits <1 ppb in roasted coffee, distinguishing it from structural analogs like tetrahydrothiophen-3-one .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and EN 166-compliant eye protection.
  • Ventilation : Use fume hoods to mitigate inhalation risks (UN 3334 hazard code).
  • First aid : Immediate rinsing with water for eye/skin contact (S26, S36/37/39 safety codes) .

Advanced Research Questions

Q. How can catalytic dehydrogenation improve the functionalization of this compound?

Catalytic dehydrogenative aromatization using Pd/C or Ru-based catalysts at elevated temperatures (120–150°C) converts this compound into aryl ethers. Yields >70% are achieved by optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hrs). Side products (e.g., over-oxidized sulfones) are minimized via inert atmosphere conditions .

Q. What kinetic models describe the formation of this compound in Maillard reactions?

In ascorbate/cysteine Maillard systems, its formation follows pseudo-first-order kinetics. At 155°C, the rate constant (k) ranges from 0.05–0.1 h⁻¹, with activation energy (Eₐ) ~85 kJ/mol. Competitive pathways with 2-propyltetrahydrothiophene require time-resolved GC-MS to decouple parallel reaction mechanisms .

Q. How can researchers resolve contradictory analytical data for this compound in food matrices?

Discrepancies in GC-MS quantification often arise from co-eluting isomers (e.g., 4-methyltetrahydrothiophen-3-one). Solutions include:

  • Chromatographic optimization : Adjusting column polarity (e.g., DB-5 vs. Wax phases).
  • Mass spectral deconvolution : Using unique fragment ions (e.g., m/z 61 for 2-methyl vs. m/z 73 for 4-methyl derivatives) .

Q. What role do sulfur-transferases play in the microbial biosynthesis of this compound?

In Chitinophaga spp., sulfur-transferases catalyze the incorporation of sulfur from cysteine or methionine into the thiophene ring. Isotopic labeling (³⁴S) and gene knockout studies have identified candidate enzymes (e.g., TioB homologs) responsible for cyclization and methyl group transfer .

Q. How does steric hindrance influence the reactivity of this compound in nucleophilic substitutions?

The methyl group at C2 creates steric hindrance, reducing reactivity at C3. Computational modeling (DFT) shows a 15–20% decrease in electrophilicity at C3 compared to unsubstituted tetrahydrothiophen-3-one. Reactivity is restored using bulky nucleophiles (e.g., tert-butoxide) under phase-transfer conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydrothiophen-3-one
Reactant of Route 2
2-Methyltetrahydrothiophen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.